molecular formula C13H8FN3O2 B3365396 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid CAS No. 1220165-92-3

1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid

Cat. No.: B3365396
CAS No.: 1220165-92-3
M. Wt: 257.22 g/mol
InChI Key: JTXOGWNTNOJMLN-UHFFFAOYSA-N
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Description

  • The 4-fluorophenyl group can be introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the 4-fluorophenyl group with a halogenated pyrazolo[3,4-c]pyridine intermediate.
  • Typical conditions for this reaction include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or DMF.

Industrial Production Methods:

  • Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
  • Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
    • Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction:

    • Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
    • Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution:

    • The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
    • Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Major Products:

  • Oxidation products include pyrazole N-oxides.
  • Reduction products include alcohols and aldehydes derived from the carboxylic acid group.
  • Substitution reactions can yield various substituted phenyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

  • Investigated for its anti-inflammatory properties, potentially inhibiting enzymes like cyclooxygenase (COX).
  • Studied for anticancer activity, possibly through the inhibition of specific kinases involved in cell proliferation.

Industry:

  • Utilized in the development of new pharmaceuticals.
  • Employed in the synthesis of agrochemicals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazolo[3,4-c]pyridine Core:

    • Starting from 2-aminopyridine, the core structure can be formed through cyclization reactions involving hydrazine derivatives.
    • Reaction conditions often include the use of strong acids or bases to facilitate cyclization.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance:

    Anti-inflammatory Activity: It may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

    Anticancer Activity: It could inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid: Contains a methyl group instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability, making it potentially more effective in certain applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-(4-fluorophenyl)pyrazolo[3,4-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-8-1-3-9(4-2-8)17-12-7-15-5-11(13(18)19)10(12)6-16-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXOGWNTNOJMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=CN=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731432
Record name 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220165-92-3
Record name 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid ethyl ester (2.75 g, 9.64 mmol) and 85% potassium hydroxide pellets (6.4 g, 84 mmol) in methanol-water was warmed at reflux for 15 minutes and then stirred overnight. The mixture was then diluted with water (300 mL) and then a dilute solution of aqueous HCl (1 equivalent based on mass of KOH) was added in several portions (final pH=5). The resulting solid was collected by filtration and dried by pulling vacuum through the filter cake to afford 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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